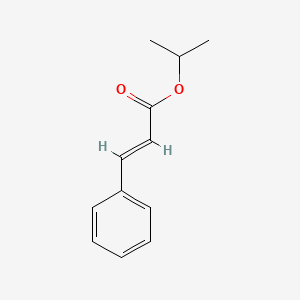






|
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:11]([OH:14])([CH3:13])[CH3:12]>>[C:1]([O:14][CH:11]([CH3:13])[CH3:12])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|


|
Name
|
|
|
Quantity
|
7.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 20 hrs at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is taken in a round bottom flask
|
|
Type
|
ADDITION
|
|
Details
|
catalytic amount of silica gel (0.1 g) is added to it
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ethylacetate (5 ml×2)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product thus obtained
|
|
Type
|
WASH
|
|
Details
|
eluted with diethyl ether
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |






|
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:11]([OH:14])([CH3:13])[CH3:12]>>[C:1]([O:14][CH:11]([CH3:13])[CH3:12])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|


|
Name
|
|
|
Quantity
|
7.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 20 hrs at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is taken in a round bottom flask
|
|
Type
|
ADDITION
|
|
Details
|
catalytic amount of silica gel (0.1 g) is added to it
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ethylacetate (5 ml×2)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product thus obtained
|
|
Type
|
WASH
|
|
Details
|
eluted with diethyl ether
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |